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Compound of Interest

Compound Name: c-Met-IN-9

Cat. No.: B12408381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and kinase

profile of c-Met-IN-9, a potent inhibitor of the c-Met receptor tyrosine kinase. This document is

intended for researchers, scientists, and drug development professionals interested in the

preclinical characterization of this compound. While detailed kinase panel data for c-Met-IN-9 is

not publicly available, this guide presents its known inhibitory activity against c-Met and

provides a representative kinase profile of a highly selective c-Met inhibitor, Tepotinib, to

illustrate the expected selectivity. Detailed methodologies for key experimental assays are also

included.

Introduction to c-Met-IN-9
c-Met-IN-9 is a 4-phenoxypyridine derivative identified as a potent inhibitor of c-Met kinase.[1]

[2][3][4][5][6][7][8] Dysregulation of the c-Met signaling pathway is a known driver in various

cancers, making it an attractive target for therapeutic intervention.[9][10][11] c-Met-IN-9 has

been shown to induce apoptosis and exhibit antitumor activities.[1][2][3][4][5][6][7][8]

Target Specificity and Potency
c-Met-IN-9 demonstrates potent inhibition of the c-Met kinase. The half-maximal inhibitory

concentration (IC50) has been determined in biochemical assays.
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Target IC50 (nM) Compound

c-Met 12 c-Met-IN-9

Table 1: In vitro inhibitory activity of c-Met-IN-9 against c-Met kinase.[1][2][3][4][5][6][7][8]

Representative Kinase Profile
While a comprehensive kinase profile for c-Met-IN-9 is not publicly available, the profile of

Tepotinib, a highly selective c-Met inhibitor, is presented below as a representative example of

the expected selectivity for a compound in this class. Tepotinib has been tested against a large

panel of kinases and demonstrates a high degree of selectivity for c-Met.

Kinase Inhibition (%) @ 0.1 µM Tepotinib

c-Met ≥99%

TrkA 70%

TrkC 91%

236 other kinases <50%

Table 2: Representative kinase selectivity profile of Tepotinib, a highly selective c-Met inhibitor.

This data illustrates the expected high selectivity of a potent c-Met inhibitor.[12][13] At clinically

relevant concentrations, Tepotinib shows complete inhibition of c-Met with minimal activity

against a vast majority of other kinases.[13]

c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF),

activates several downstream signaling pathways that are crucial for cell proliferation, survival,

migration, and invasion. Understanding this pathway is essential for contextualizing the

mechanism of action of c-Met inhibitors.
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Caption: Overview of the c-Met signaling pathway and the point of inhibition by c-Met-IN-9.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of c-Met inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of c-

Met and the inhibitory effect of compounds like c-Met-IN-9.

Materials:

Recombinant human c-Met kinase domain

Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr)

ATP

c-Met-IN-9 (or other test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well white opaque plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of c-Met-IN-9 in DMSO. Further dilute the

compounds in the Kinase Reaction Buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.
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Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in Kinase

Reaction Buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The

final reaction volume is 10 µL.

Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60

minutes).

Termination and ATP Depletion:

Equilibrate the plate to room temperature.

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation:

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated during the kinase reaction to ATP and contains luciferase and luciferin to

produce a luminescent signal from the newly synthesized ATP.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. Calculate the percent inhibition for each concentration of c-Met-
IN-9 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-

response curve.

Kinase Selectivity Profiling (KINOMEscan™ Assay)
This protocol outlines a competition binding assay to determine the selectivity of a compound

against a large panel of kinases.
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Workflow Overview:

KINOMEscan™ Workflow
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Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Principle: The KINOMEscan™ assay measures the ability of a test compound to compete with

an immobilized, active-site directed ligand for binding to a specific kinase. The amount of

kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of a
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DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test

compound indicates stronger binding of the compound to the kinase.

Procedure (Conceptual):

A panel of human kinases, each tagged with a unique DNA identifier, is used.

Each kinase is incubated with the immobilized ligand and the test compound (e.g., c-Met-IN-
9) at a fixed concentration (e.g., 1 µM or 10 µM).

After reaching equilibrium, the kinase-ligand complexes are captured on a solid support.

Unbound components are washed away.

The amount of captured kinase is determined by qPCR of the DNA tag.

The results are typically reported as "percent of control" (%Ctrl), where the control is the

amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl

value indicates stronger inhibition of the kinase-ligand interaction.

For compounds showing significant inhibition, a dissociation constant (Kd) can be

determined by running the assay with a range of compound concentrations.

Conclusion
c-Met-IN-9 is a potent inhibitor of the c-Met receptor tyrosine kinase. While its full kinase

selectivity profile is not publicly available, based on data from other highly selective inhibitors

like Tepotinib, it is expected to have a favorable selectivity profile. The experimental protocols

provided in this guide offer a framework for the in-house characterization of c-Met-IN-9 and

other similar compounds. Further studies to elucidate the complete kinase profile and in vivo

efficacy of c-Met-IN-9 are warranted to fully understand its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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